![molecular formula C18H26N4O3 B2576971 N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide CAS No. 1171874-04-6](/img/structure/B2576971.png)
N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide
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Overview
Description
“N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of N-tert-butyl amides, which could be related to the compound , has been described in the literature . The process involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn (ClO4)2·6H2O . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 .
Chemical Reactions Analysis
The chemical reactions involving N-tert-butyl amides have been studied . These reactions often involve the use of catalysts and can result in a variety of products .
Scientific Research Applications
Antibiotic Development
N-{2-[(tert-butylcarbamoyl)amino]ethyl}-4-cyclopropaneamidobenzamide: serves as an essential intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and remarkable efficacy against multidrug-resistant Pseudomonas aeruginosa . Its synthesis involves several steps, including amination, reduction, esterification, trityl protection, and condensation.
Asymmetric Synthesis
The enantiopure tert-butanesulfinamide, which shares structural similarities with our compound, has gained prominence in asymmetric N-heterocycle synthesis. Researchers have explored its use as a chiral auxiliary in various reactions, leading to the formation of complex molecules with high stereochemical control .
Triazole Derivatives
Our compound can be transformed into triazole derivatives. For instance, a straightforward synthetic route yields racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine. This process involves four steps and achieves an overall yield of 68% starting from an oxazoline derivative .
Future Directions
The future directions for research on “N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide” could include further studies on its synthesis, properties, and potential applications. Given the presence of the N-tert-butyl amide group, which is found in many drugs, this compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
N-[2-(tert-butylcarbamoylamino)ethyl]-4-(cyclopropanecarbonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-18(2,3)22-17(25)20-11-10-19-15(23)12-6-8-14(9-7-12)21-16(24)13-4-5-13/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,23)(H,21,24)(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTMXFNIHKZNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide |
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